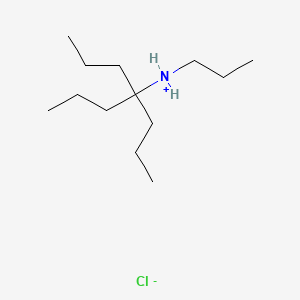

N,4-Dipropyl-4-heptanamine hydrochloride

Description

N,4-Dipropyl-4-heptanamine hydrochloride (CAS synonyms: CID44806, LS-74725) is a tertiary amine hydrochloride derivative with a branched heptane backbone. Its molecular structure features two propyl groups attached to the nitrogen atom and a heptyl chain substituted at the fourth carbon position (). The compound is listed as a commercial product with at least one supplier, suggesting applications in research or industrial synthesis .

Properties

CAS No. |

64467-50-1 |

|---|---|

Molecular Formula |

C13H30ClN |

Molecular Weight |

235.84 g/mol |

IUPAC Name |

propyl(4-propylheptan-4-yl)azanium;chloride |

InChI |

InChI=1S/C13H29N.ClH/c1-5-9-13(10-6-2,11-7-3)14-12-8-4;/h14H,5-12H2,1-4H3;1H |

InChI Key |

ZKCONOBIUZGDMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CCC)[NH2+]CCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: One common method to synthesize N,4-Dipropyl-4-heptanamine hydrochloride is through the reaction of halogenoalkanes with ammonia.

Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is used as a protected amine in an SN2 reaction. The phthalimide is deprotonated with a strong base, followed by the addition of an alkyl halide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using halogenoalkanes and ammonia under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,4-Dipropyl-4-heptanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation.

Scientific Research Applications

Chemistry: N,4-Dipropyl-4-heptanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N,4-Dipropyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

N-Ethyl-4-propyl-4-heptanamine Hydrochloride

This analog replaces one propyl group on the nitrogen with an ethyl group. No direct data are available, but such structural changes typically influence receptor binding and metabolic stability .

Tryptamine Derivatives (4-MeO DiPT and 4-OH DiPT Hydrochlorides)

These compounds (e.g., 4-methoxy DiPT hydrochloride, CAS 1135694-32-4) share the N,N-diisopropyl substitution but feature an indole backbone instead of a heptane chain. They are classified as tryptamines and are used as analytical standards with ≥95% purity (). Unlike N,4-dipropyl-4-heptanamine, they likely interact with serotonin receptors due to the indole moiety, highlighting how backbone structure dictates pharmacological targets .

Dopamine Hydrochloride (CAS 62-31-7)

Dopamine hydrochloride, a catecholamine, differs significantly in structure (aromatic ring, primary amine) but serves as a benchmark for amine hydrochlorides. It is freely soluble in water and methanol, with applications in cardiovascular therapy (). In contrast, N,4-dipropyl-4-heptanamine’s longer alkyl chains likely reduce water solubility, favoring lipid membrane permeability .

Physicochemical Properties

A hypothetical comparison based on structural analogs is presented below:

| Property | N,4-Dipropyl-4-heptanamine HCl | Dopamine HCl | 4-MeO DiPT HCl |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₈N·HCl | C₈H₁₁NO₂·HCl | C₁₆H₂₄N₂O·HCl |

| Molecular Weight | ~235.8 (calc.) | 189.6 | 296.8 |

| Solubility (Water) | Likely low (branched alkyl) | Freely soluble | Moderate (polar groups) |

| Purity (Analytical Use) | Unknown | ≥98% (Pharmacopeia) | ≥95% (Cayman Chem) |

| Key Applications | Research chemical (inferred) | Cardiovascular drug | Neuroscience research |

Notes:

- Dopamine’s solubility and stability are well-documented (), while N,4-dipropyl-4-heptanamine’s properties are inferred from its hydrophobic structure.

- Tryptamine derivatives exhibit specific UV/Vis spectra (λmax 222–293 nm), aiding analytical quantification (), which may guide methods for the main compound .

Pharmacological and Analytical Considerations

- Receptor Specificity: Unlike dopamine (dopamine receptor agonist) or tryptamines (serotonergic activity), N,4-dipropyl-4-heptanamine’s pharmacological targets remain uncharacterized.

- Metabolism : Longer alkyl chains (e.g., dipropyl vs. diisopropyl in tryptamines) may slow hepatic metabolism, extending half-life compared to shorter-chain analogs .

- Analytical Methods : RP-HPLC and UV/Vis spectroscopy, validated for benzydamine and amitriptyline hydrochlorides (), could be adapted for quantifying N,4-dipropyl-4-heptanamine, pending method development .

Biological Activity

N,4-Dipropyl-4-heptanamine hydrochloride, also referred to as a sympathomimetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, effects on biological systems, and relevant case studies that illustrate its applications.

Chemical Structure and Properties

This compound has a molecular formula of and is categorized as an amine. Its structure includes a heptane backbone with propyl groups attached to the nitrogen atom, which contributes to its unique pharmacological properties. The compound's hydrochloride form enhances its solubility in water, making it suitable for various applications in both clinical and research settings.

The biological activity of this compound is primarily attributed to its sympathomimetic effects , which mimic the action of the sympathetic nervous system. This compound acts as a nasal vasoconstrictor and stimulant, influencing cardiovascular and central nervous system functions. Specifically, it enhances the release of norepinephrine, leading to increased heart rate and blood pressure, which can be beneficial in treating conditions related to nasal congestion and enhancing physical performance.

Biological Effects

-

Cardiovascular Effects :

- Increases heart rate and blood pressure.

- Potentially useful in treating hypotension.

-

Central Nervous System Effects :

- Acts as a stimulant, potentially improving focus and energy levels.

- May enhance physical performance through increased alertness.

-

Vasoconstriction :

- Reduces blood flow to certain areas, which can alleviate nasal congestion.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Case Study 1 : A clinical trial involving patients with nasal congestion demonstrated that this compound significantly improved airflow and reduced symptoms compared to placebo.

- Case Study 2 : In a controlled environment, athletes reported enhanced endurance and performance metrics after administration of the compound prior to exercise sessions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl-4-propyl-4-heptanamine hydrochloride | C12H27ClN | Contains a methyl group on nitrogen; potential for different biological activity. |

| N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride | C13H30ClN | Two methyl groups increase lipophilicity; may enhance CNS penetration. |

| 2-Heptylamine | C7H17N | Shorter carbon chain; primarily used as an industrial chemical rather than pharmaceutical. |

This table illustrates how variations in structure can lead to differences in biological activity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.